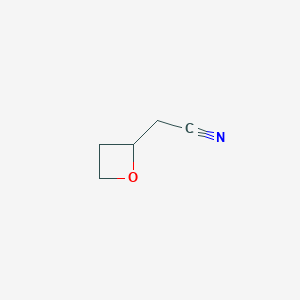
2-(Oxetan-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-2-yl)acetonitrile is a chemical compound characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an acetonitrile group The oxetane ring is known for its strained structure, which imparts unique reactivity and stability properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of oxetane with acetonitrile in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the oxetane ring opening to form the desired product.
Another method involves the use of a Horner–Wadsworth–Emmons reaction to form the oxetane ring, followed by the introduction of the acetonitrile group through a nucleophilic substitution reaction. This method allows for the synthesis of highly functionalized oxetane derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of oxetane amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxetane ring or the acetonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxetane derivatives with different functional groups, such as oxetane amines, oxetane alcohols, and oxetane thiols
Scientific Research Applications
2-(Oxetan-2-yl)acetonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Oxetane derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development. Oxetane-containing drugs have shown promise in various therapeutic areas.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Oxetan-2-yl)acetonitrile involves the reactivity of the oxetane ring and the nitrile group. The strained oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing for the formation of various functionalized products.
Comparison with Similar Compounds
Similar Compounds
2-(Oxetan-3-yl)acetonitrile: This compound has a similar structure but with the nitrile group attached to the third carbon of the oxetane ring.
2-(Azetidin-2-yl)acetonitrile: This compound contains an azetidine ring instead of an oxetane ring, resulting in different reactivity and properties.
2-(Tetrahydrofuran-2-yl)acetonitrile: This compound contains a tetrahydrofuran ring, which is a five-membered cyclic ether, instead of the four-membered oxetane ring.
Uniqueness
2-(Oxetan-2-yl)acetonitrile is unique due to the presence of the strained oxetane ring, which imparts distinct reactivity and stability properties The compound’s ability to undergo ring-opening reactions and form reactive intermediates makes it valuable in synthetic chemistry
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-(oxetan-2-yl)acetonitrile |
InChI |
InChI=1S/C5H7NO/c6-3-1-5-2-4-7-5/h5H,1-2,4H2 |
InChI Key |
FHGSBCFTVADUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















